![molecular formula C17H23N3OS B5592569 N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)

N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide and related compounds involves multiple steps starting from basic chemical intermediates. Techniques such as the reaction of chloroacetyl compounds with thiols or imidazole derivatives are commonly employed. For instance, Ramalingam et al. (2019) detailed the synthesis of various acetamide derivatives, demonstrating the importance of starting materials and reaction conditions in achieving desired products (Ramalingam, Ramesh, & Sreenivasulu, 2019).

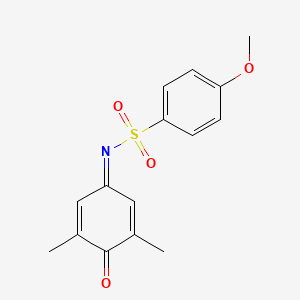

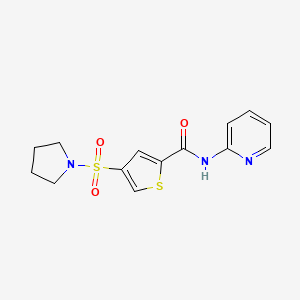

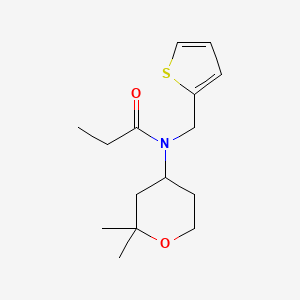

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using spectroscopic techniques including IR, NMR, and mass spectrometry. These methods provide insight into the chemical environment of the molecule, confirming the presence of specific functional groups and the overall molecular architecture. For example, the study by Duran and Canbaz (2013) on related acetamide derivatives showcases the utility of NMR and FTIR in structural verification (Duran & Canbaz, 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity towards different reagents. The study by Khalil, Sayed, and Raslan (2012) explores the reactivity of cyanoacetamide derivatives, leading to the formation of polysubstituted thiophenes and other heterocyclic structures, indicating the versatility of acetamide derivatives in synthetic chemistry (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Ismailova et al. (2014) provide an analysis of the crystal structure of a related compound, highlighting interactions such as hydrogen bonding and molecular orientation within the crystal lattice (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group behavior, are integral to the application of these compounds. The work by Balijapalli et al. (2017) investigates the hydrogen bonding capabilities and photophysical properties of benzothiazole acetamide crystals, offering insights into the chemical behavior of similar molecules (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).

Applications De Recherche Scientifique

Antioxidant Applications

- Benzimidazole derivatives, including N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, have been studied for their antioxidant properties, particularly in the context of enhancing the oxidation stability of base oils (Basta et al., 2017).

Antibacterial Activity

- These compounds have also shown significant antibacterial activity. For example, derivatives of benzimidazole have been synthesized and tested for their effectiveness against various bacterial strains (Gullapelli et al., 2014).

Anticancer Properties

- Certain benzimidazole-thiazole derivatives have been investigated for their potential as anticancer agents. These studies have focused on their cytotoxic activity against various cancer cell lines (Nofal et al., 2014).

Heterocyclic Syntheses

- Thioureido-acetamides, which are chemically related to N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, have been used as starting materials for various heterocyclic syntheses, indicating their potential in diverse chemical applications (Schmeyers & Kaupp, 2002).

Antimicrobial and Antioxidant Agents

- Benzodiazepines bearing benzimidazole have been designed and synthesized for their antimicrobial and antioxidant properties. These studies explore the potential of these compounds in treating infections and diseases caused by oxidative stress (Naraboli & Biradar, 2017).

Antitumor and Antimicrobial Evaluation

- Other studies have focused on the synthesis and evaluation of these compounds for their antitumor and antimicrobial activities. This includes exploring their effects on various tumor cell lines and bacterial strains (Daraji et al., 2021).

Pharmacokinetics and Metabolic Stability

- Investigations into the metabolic stability of these compounds have been conducted, particularly in the context of pharmaceutical applications, such as their use as inhibitors of certain enzymes or biological pathways (Stec et al., 2011).

Anti-Inflammatory Activity

- Compounds containing the benzothiazole/benzoxazole structure, similar to N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, have been synthesized and evaluated for their anti-inflammatory activities (Tariq et al., 2018).

Alkaloid Isolation and Cytotoxicity

- Alkaloids related to this compound have been isolated from natural sources and assessed for their cytotoxic activities against cancer cell lines (Ticona et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-3-4-10-15-13(2)19-17(20-15)22-12-16(21)18-11-14-8-6-5-7-9-14/h5-9H,3-4,10-12H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPVDSCSIVCURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=N1)SCC(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5592490.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)

![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)

![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)

![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)

![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)